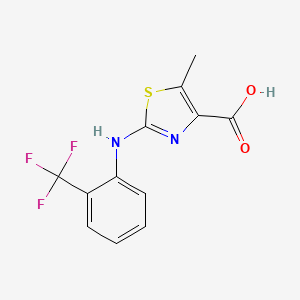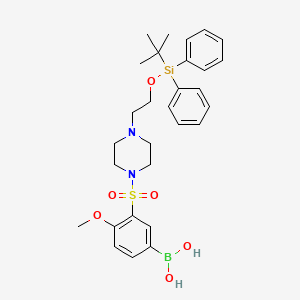
(3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid
Overview
Description
(3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid: is a complex organic compound featuring a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride to form tert-butyldiphenylsilyl ethers.
Formation of Piperazine Derivative: The protected intermediate is then reacted with piperazine to introduce the piperazine moiety.
Sulfonylation: The piperazine derivative undergoes sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group.
Boronic Acid Formation: Finally, the boronic acid group is introduced through a reaction with a boronic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, often in the presence of bases like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions yield biaryl compounds, while oxidation and reduction reactions produce various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is used as a versatile building block for the synthesis of more complex molecules. Its boronic acid group is particularly valuable in cross-coupling reactions.
Biology
Biologically, this compound can be used to study the interactions of boronic acids with biological molecules, such as enzymes and receptors. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The piperazine and sulfonyl groups are common motifs in many pharmaceuticals, contributing to the compound’s potential therapeutic properties.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The piperazine and sulfonyl groups may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the piperazine and sulfonyl groups.
N-Boc Piperazine: A common intermediate in organic synthesis, similar in structure but without the boronic acid group.
Uniqueness
What sets (3-((4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for a wide range of applications in research and industry.
Properties
IUPAC Name |
[3-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]sulfonyl-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39BN2O6SSi/c1-29(2,3)40(25-11-7-5-8-12-25,26-13-9-6-10-14-26)38-22-21-31-17-19-32(20-18-31)39(35,36)28-23-24(30(33)34)15-16-27(28)37-4/h5-16,23,33-34H,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUASNFYULBRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BN2O6SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)

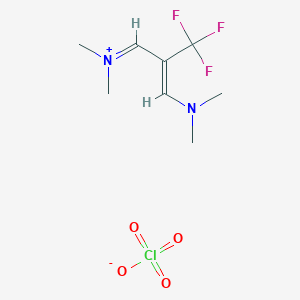
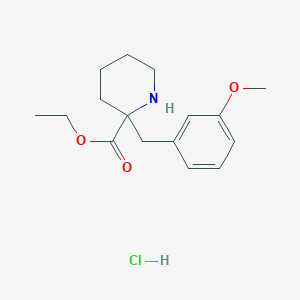
![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)
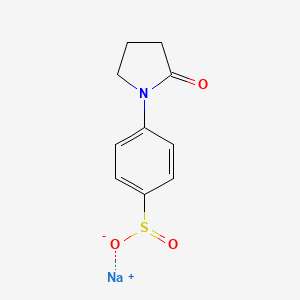
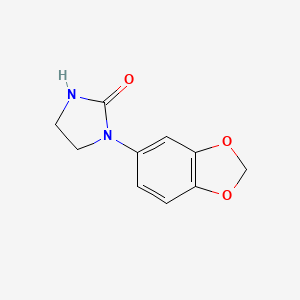
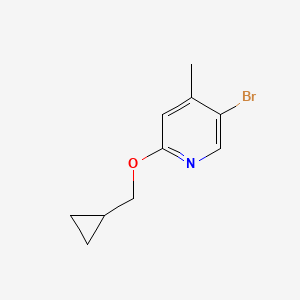
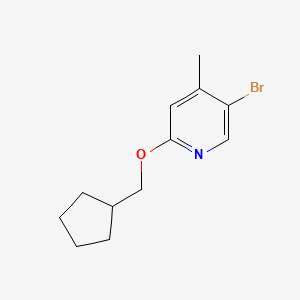

![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)
